molecular formula C7H4BrN3O2 B060328 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 168123-82-8

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No. B060328
M. Wt: 242.03 g/mol
InChI Key: SMQUNTGAPNGDHP-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with notable characteristics and applications in various chemical and pharmaceutical fields. This compound belongs to a class of chemicals known for their complex molecular structures and unique chemical properties.

Synthesis Analysis

  • One-Pot Synthesis : A one-pot synthesis approach for similar pyrazine derivatives has been developed, demonstrating the efficient production of these compounds (Oresic et al., 2001).
  • Chiral Substituent Synthesis : Another study explored the synthesis of tetrahydropyrido pyrazine dione derivatives with chiral substituents, highlighting the versatility in synthesizing pyrazine derivatives (Kurkin et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been confirmed through crystal X-ray structure analysis, providing insights into the structural intricacies of these compounds (Oresic et al., 2001).

Chemical Reactions and Properties

  • Synthesis and Reactions : The synthesis and reactions of similar pyrazine derivatives have been studied, illustrating the compound's reactivity and potential for diverse chemical transformations (Cheng & Tan, 1968).
  • Biological Activity : Some pyrazine derivatives have shown biological activity, indicating their potential in pharmaceutical applications (Gaggini et al., 2011).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as solubility and crystallinity, can be inferred from studies on similar compounds, which demonstrate a range of behaviors depending on their specific molecular structures (Parrino et al., 2014).

Chemical Properties Analysis

  • Electron-Affinity : Pyrazine derivatives with high electron affinity have been synthesized, suggesting their utility in electronic applications (Shao et al., 2012).
  • Reactivity and Tautomerism : The reactivity and tautomerism of pyrazine derivatives have been explored, providing insights into their chemical behaviors and potential applications in synthesis (Kenning et al., 2002).

Scientific Research Applications

  • Electrochemical Reduction Applications : The electrochemical reduction of pyrido[2,3-b]pyrazines, including 7-bromopyrido[2,3-b]pyrazines, can lead to various dihydro derivatives. These compounds can further undergo isomerization or reactions like debromhydration in different media, providing insights into the electrochemical behavior of these compounds (Armand, Chekir, & Pinson, 1978).

  • Synthesis of Pyrazino-Fused Carbazoles and Carbolines : In medicinal chemistry, derivatives of 7-bromopyrido[2,3-b]pyrazines are used in the synthesis of complex compounds like pyrazino-fused carbazoles and carbolines. These compounds have potential applications in pharmaceuticals, demonstrating antiproliferative activity and kinase inhibition (Lassagne et al., 2018).

  • Synthesis of Tetrahydropyrido-Pyrazine-Dione Derivatives : Research has focused on synthesizing tetrahydropyrido-pyrazine-dione derivatives with chiral substituents, which may have applications in the development of new pharmaceutical compounds (Kurkin, Bukhryakov, & Yurovskaya, 2009).

  • Applications in Organic Electronics : In the field of organic electronics, derivatives of pyrazine, including 7-bromopyrido[2,3-b]pyrazine, have been used to synthesize conjugated polymers for applications in organic thin-film transistors, demonstrating ambipolar transport properties (Hong et al., 2013).

  • Biological Activity of Pyrazolo-Pyrido-Diazepine, Pyrazine, and Oxazine Dione Derivatives : These derivatives, including those of 7-bromopyrido[2,3-b]pyrazine, show promising therapeutic potential for treating idiopathic pulmonary fibrosis and other diseases due to their biological properties and good pharmacokinetic parameters (Gaggini et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. The signal word for this compound is “Warning” according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals .

properties

IUPAC Name

7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H,(H,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUNTGAPNGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352471
Record name 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

CAS RN

168123-82-8
Record name 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MY Hjouji, M Djedid, H Elmsellem, YK Rodi… - J. Mater. Environ …, 2016 - researchgate.net
In this paper, the synthesis and the corrosion inhibition efficiency of pyrido [2, 3-b] pyrazine derivative (P1) on mild steel in acidic media were studied. Corrosion inhibition effect of (P1) …
Number of citations: 40 www.researchgate.net
MY Hjouji, M Djedid, H Elmsellem… - Der Pharm …, 2016 - researchgate.net
pyrido [2, 3-b] pyrazine (P1) was synthesized and its inhibiting action on the corrosion of mild steel in 1 M hydrochloric acid was examined by different corrosion methods, such as …
Number of citations: 20 www.researchgate.net
L Niaz, FA Saddique, S Aslam, M Ahmad… - Synthetic …, 2020 - Taylor & Francis
Among heterocyclic compounds, pyridopyrazines are the scaffolds that have gained considerable attention on academic and industrial level due to their widespread applications as …
Number of citations: 3 www.tandfonline.com
FO Chahdi, EM Essassi - revues.imist.ma
Dans ce travail nous décrivons la synthèse de nouveaux dérivés hétérocycliques renfermantun motif pyrido [2, 3-b] pyrazine. Les composés 4-9 ont été préparés selon une réaction …
Number of citations: 3 revues.imist.ma
MY Hjouji, K Misbahi, FO Chahdi… - Moroccan Journal of …, 2014 - revues.imist.ma
A synthesis of new heterocyclic systems containing pyrido [2, 3-b] pyrazine moiety has been established. The condensation of 5-bromo-2, 3-diaminopyridine with oxalic acid lead to 7-…
Number of citations: 2 revues.imist.ma
LX Yin - Tout d'abord, j'adresse mes plus vifs remerciements … - mcours.net
Antoine et al.[24] ont montré que le 8-bromo-2, 3-disubstitué pyrido [2, 3-b] pyrazine a été transformé en dérivés azido avec de bons rendements par la réaction entre le 8 bromopyrido [2…
Number of citations: 3 www.mcours.net
MQF Zahrae, PFO CHAHDI, PYK RODI… - memoirepfe.fst-usmba.ac.ma
L’hétérocycle constitue le squelette de base pour une grande variété de composés d’intérêt chimique, biologique, pharmacologique et industriel[1-2]. On note que les deux-tiers des …
Number of citations: 0 memoirepfe.fst-usmba.ac.ma
N OH - Tout d'abord, j'adresse mes plus vifs remerciements … - mcours.net
Au cours de notre travail, nous nous sommes principalement intéressés à la réactivité des nitriloxydes vis-à-vis des doubles liaisons exocycliques carbone-carbone. Ainsi, la …
Number of citations: 3 www.mcours.net

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